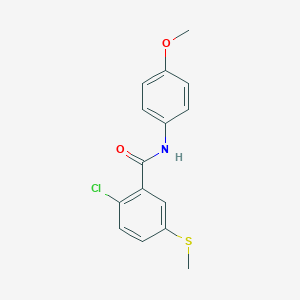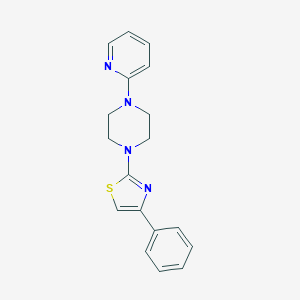
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide, also known as CMMD, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been found to have potential therapeutic properties.
作用机制
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. Additionally, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been shown to inhibit the proliferation of cancer cells and the formation of new blood vessels, which are essential for tumor growth.
实验室实验的优点和局限性
One of the advantages of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions that can be explored in the research of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide. One potential direction is to investigate its therapeutic potential for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for the treatment of cancer. Additionally, further studies can be conducted to better understand the mechanism of action of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide and to identify potential drug targets.
Conclusion:
In conclusion, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic activities make it a promising candidate for the development of new drugs. However, more research is needed to fully understand its mechanism of action and to identify potential drug targets. Overall, 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has the potential to be a valuable tool in the development of new therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide involves the reaction of 4-methoxyaniline with thionyl chloride to form 4-chloro-2-methoxybenzenesulfonyl chloride. This intermediate is then reacted with 4-methylthiophenol to form 4-chloro-2-methoxy-N-(4-methylthiophenyl)benzenesulfonamide. Finally, the addition of 2-amino-5-chlorobenzamide to this intermediate leads to the formation of 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide.
科学研究应用
2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has been used in various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic activities. 2-chloro-N-(4-methoxyphenyl)-5-(methylthio)benzamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
分子式 |
C15H14ClNO2S |
|---|---|
分子量 |
307.8 g/mol |
IUPAC 名称 |
2-chloro-N-(4-methoxyphenyl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C15H14ClNO2S/c1-19-11-5-3-10(4-6-11)17-15(18)13-9-12(20-2)7-8-14(13)16/h3-9H,1-2H3,(H,17,18) |
InChI 键 |
COEWQBRICAYYHY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B299525.png)

![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
![1-(Diphenylmethyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299528.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B299530.png)

![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-(4-ethoxyphenyl)-4-({[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-amine](/img/structure/B299540.png)

